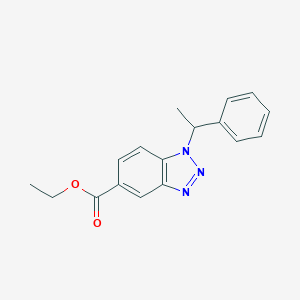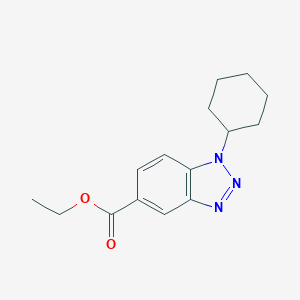![molecular formula C16H21NO3 B249525 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol involves the activation of beta-adrenergic receptors. This leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels lead to the activation of protein kinase A, which regulates various cellular processes.
Biochemical and Physiological Effects:
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol has several biochemical and physiological effects. It has been shown to increase heart rate, cardiac output, and blood pressure. It also relaxes the smooth muscles in the airways, leading to bronchodilation. This compound has been shown to increase lipolysis and glucose uptake in adipose tissue, making it a potential therapeutic agent for obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol in lab experiments include its specificity and potency. It is a highly selective beta-adrenergic agonist, making it an ideal tool for studying beta-adrenergic receptor function. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects. Careful consideration must be given to the dosage and administration of this compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol in scientific research. One potential application is in the treatment of cardiovascular diseases, such as heart failure and hypertension. This compound has been shown to have beneficial effects on cardiac function and blood pressure regulation. Another potential application is in the treatment of obesity, as this compound has been shown to increase lipolysis and glucose uptake in adipose tissue. Further studies are needed to explore the full potential of this compound in these areas.
Conclusion:
In conclusion, 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol is a chemical compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various areas of research.
Synthesemethoden
The synthesis of 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol involves the reaction of 4-(1-hydroxyethyl)phenol with furfurylamine in the presence of sodium hydride. The resulting intermediate is then reacted with 1-bromo-2-propanol to obtain the final product. The reaction is carried out in a solvent mixture of tetrahydrofuran and water under controlled conditions.
Wissenschaftliche Forschungsanwendungen
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol has a wide range of scientific research applications. It is commonly used as a beta-adrenergic agonist to stimulate the beta-adrenergic receptors in cells. This compound is also used in studies related to cardiovascular diseases, asthma, and obesity. It has been shown to have potential therapeutic effects in these areas.
Eigenschaften
Produktname |
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
1-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]propan-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(18)9-17-10-15-7-8-16(20-15)14-5-3-13(4-6-14)12(2)19/h3-8,11-12,17-19H,9-10H2,1-2H3 |
InChI-Schlüssel |
SQXPSRIEFHXWEJ-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O |
Kanonische SMILES |
CC(CNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)


![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)

![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)